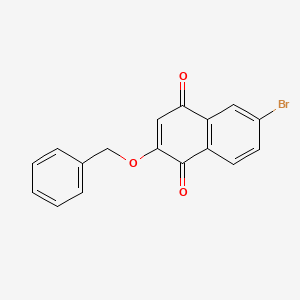
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, making it a pyridinium derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(pyridin-2-yl)propan-2-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to its non-oxidized form using reducing agents.
Substitution: The pyridinium ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized pyridinium derivatives, while reduction can revert the compound to its non-oxidized form .
Scientific Research Applications
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridinium ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 2-(Pyridin-2-yl)propan-2-ol
- Bis(2-oxidopyridin-1-ium-3-carboxylato)
Uniqueness
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is unique due to its specific structural features, including the oxidized nitrogen atom in the pyridinium ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
55267-73-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3 |
InChI Key |
PADZTTLQMKGXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C[N+](=CC=C1)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

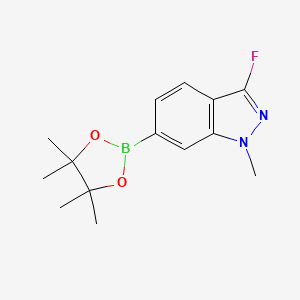

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
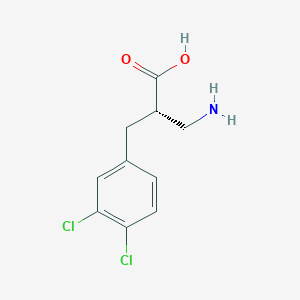
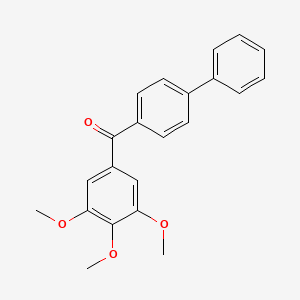

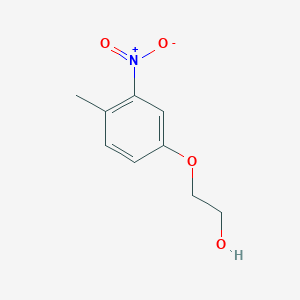
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
